1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine” is a chemical compound with the molecular formula C19H17N3O . It has an average mass of 303.358 Da and a mono-isotopic mass of 303.137177 Da . This compound is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole ring attached to a naphthalene moiety via an ethyl linker . The naphthalene moiety consists of two fused benzene rings .Wirkmechanismus
Target of Action
The primary target of this compound is Adenosine deaminase . Adenosine deaminase is an enzyme that catalyzes the hydrolytic deamination of adenosine and 2-deoxyadenosine, playing an important role in purine metabolism and in adenosine homeostasis .
Mode of Action
Given its target, it can be inferred that it may interact with adenosine deaminase to modulate signaling by extracellular adenosine .
Biochemical Pathways
Considering its target, it likely impacts the purine metabolism pathway and adenosine homeostasis .
Result of Action
Given its target, it can be inferred that it may influence the levels of adenosine and 2-deoxyadenosine in the body, thereby affecting purine metabolism and adenosine signaling .
Vorteile Und Einschränkungen Für Laborexperimente
NBIA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, NBIA exhibits a wide range of biological activities, making it a versatile compound for studying various signaling pathways. However, NBIA also has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. Moreover, NBIA has not been extensively studied in vivo, limiting its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for NBIA research. Firstly, more studies are needed to understand the mechanism of action of NBIA. Secondly, in vivo studies are needed to determine the potential therapeutic applications of NBIA. Thirdly, the development of NBIA derivatives with improved biological activities could lead to the discovery of new drugs. Finally, the use of NBIA in combination with other drugs could lead to the development of more effective therapies for various diseases.
Conclusion:
In conclusion, NBIA is a benzimidazole derivative that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral properties. NBIA exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway and the caspase cascade. NBIA has several advantages for lab experiments, including its ease of synthesis and purification. However, more studies are needed to understand the mechanism of action of NBIA and its potential therapeutic applications.
Synthesemethoden
NBIA can be synthesized by the reaction of 2-naphthol with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. The product is then subjected to cyclization using sodium hydride in dimethylformamide. Finally, the crude product is purified using column chromatography to obtain pure NBIA.
Wissenschaftliche Forschungsanwendungen
NBIA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. NBIA also exhibits anticancer activity by inducing apoptosis in cancer cells. Moreover, NBIA has been shown to possess antiviral activity against herpes simplex virus type 1 and 2.
Eigenschaften
IUPAC Name |
1-(2-naphthalen-2-yloxyethyl)benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c20-19-21-17-7-3-4-8-18(17)22(19)11-12-23-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVQJKFUBSLSMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4N=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.